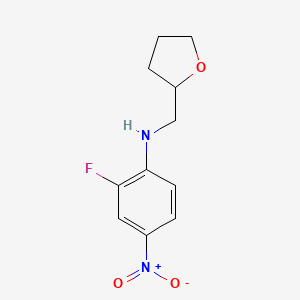

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

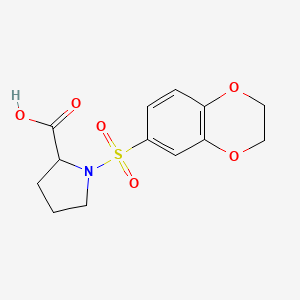

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H13FN2O3 . It has a molecular weight of 240.23 . This compound is related to 4-Fluoro-2-nitroaniline, which forms complexes with cobalt (II), nickel (II), and copper (II) .

Molecular Structure Analysis

The InChI code for 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is 1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h3-4,6,9,13H,1-2,5,7H2 . This provides a standardized way to represent the compound’s molecular structure.Scientific Research Applications

Synthesis Methods : 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline has been used in the synthesis of various compounds. For instance, an SNAr coupling method has been developed for synthesizing aniline tetramers, involving this compound as an intermediate, showcasing its utility in creating complex organic molecules (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004). Additionally, it has been used in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, indicating its versatility in medicinal chemistry (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Antimicrobial Applications : Derivatives of this compound have shown significant antimycobacterial activities. For instance, specific derivatives synthesized from 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline have been found effective against Mycobacterium tuberculosis, including multi-drug-resistant strains (Murugesan et al., 2008). Another study highlighted the synthesis of eperezolid-like molecules from this compound, which exhibited high anti-Mycobacterium smegmatis activity, underscoring its potential in developing new antimicrobial agents (Yolal et al., 2012).

Photophysical Applications : The compound has been utilized in the synthesis of molecules with specific photophysical properties. Research involving the synthesis of mesomorphic and computational characterizations of new nitro-laterally substituted azomethine derivatives, where this compound was a key intermediate, demonstrated the influence of molecular architecture on the mesophase formation, melting temperature, and other physical properties (El-Atawy et al., 2021).

Sensing Applications : Derivatives of this compound have been used in the development of specific fluorescence sensors. A study showed that modulating the fluorophore binding sites of benzothiazole binding sites in an organic probe, derived from this compound, enabled the creation of a robust fluorescence turn-on nitrite sensor with remarkable detection performance (Ma et al., 2020).

Catalytic and Spectroscopic Applications : The compound has also been part of studies focusing on catalytic processes and spectroscopic analysis. It has been involved in the study of the hydrogenation process to produce 3-chloro-4-fluoroaniline, showcasing its role in understanding catalytic activity and selectivity (Wen-xia, 2014). Moreover, it has been used in vibrational spectroscopic studies, providing insights into molecular, electronic, and thermodynamic characteristics (Saravanan, Balachandran, & Viswanathan, 2014).

properties

IUPAC Name |

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h3-4,6,9,13H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBAIUNBSJSENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2379786.png)

![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)

![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)

![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)

![2,6-difluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379796.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2379800.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)

![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2379803.png)